molecular formula C23H24N2O3 B2393152 Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate CAS No. 1219905-36-8

Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2393152
CAS No.: 1219905-36-8
M. Wt: 376.456
InChI Key: RZUTYZWRBIKNTJ-UHFFFAOYSA-N
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Description

Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a dimethylaminoethyl naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts alkylation could introduce the dimethylaminoethyl group.

    Formation of the Benzoate Ester: The benzoic acid derivative could be esterified using methanol and an acid catalyst.

    Coupling Reaction: The final step would involve coupling the naphthalene derivative with the benzoate ester using a suitable coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving naphthalene derivatives.

    Medicine: Investigated for potential pharmacological activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The naphthalene moiety could intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-(dimethylamino)-2-phenylethyl)carbamoyl)benzoate: Similar structure but with a phenyl group instead of a naphthalene.

    Ethyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate is unique due to the presence of both a naphthalene moiety and a benzoate ester, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(dimethylamino)-2-naphthalen-1-ylethyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-25(2)21(20-10-6-8-16-7-4-5-9-19(16)20)15-24-22(26)17-11-13-18(14-12-17)23(27)28-3/h4-14,21H,15H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUTYZWRBIKNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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